DAT Reuptake Inhibition: (S,S)-Enantiomer Is 64-Fold Less Potent Than (R,R)-Enantiomer in Human Transporter Assays
The (S,S)-(−)-ethylphenidate enantiomer exhibits an IC50 of 1730 nM for inhibition of [3H]dopamine uptake at the human dopamine transporter (hDAT) expressed in HEK cells, compared to an IC50 of 27 nM for the (R,R)-(+)-enantiomer [1]. This represents a 64-fold difference in intrinsic DAT inhibitory activity between the two threo enantiomers. For additional context, cocaine—the prototypic DAT inhibitor—shows an IC50 of 367 nM in the same assay system, meaning the (S,S)-enantiomer is approximately 4.7-fold weaker than cocaine at DAT, while the (R,R)-enantiomer is 13.6-fold more potent than cocaine [1].
| Evidence Dimension | Dopamine transporter (hDAT) reuptake inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1730 nM (S,S)-(−)-ethylphenidate hydrochloride |
| Comparator Or Baseline | (R,R)-(+)-ethylphenidate hydrochloride IC50 = 27 nM; Cocaine IC50 = 367 nM |
| Quantified Difference | 64-fold less potent than (R,R) enantiomer; 4.7-fold less potent than cocaine |
| Conditions | HEK cell cultures expressing human DAT; [3H]dopamine uptake assay (Patrick et al., 2005, NIDA Cocaine Treatment Discovery Program protocols) |
Why This Matters
This order-of-magnitude potency gap means that even modest enantiomeric cross-contamination of the (S,S) reference standard with the (R,R) form can produce spurious DAT activity signals, invalidating pharmacological selectivity conclusions or forensic quantitative analyses.
- [1] Patrick KS, Williard RL, VanWert AL, Dowd JJ, Oatis JE Jr, Middaugh LD. Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. J Med Chem. 2005;48(8):2876-2881. DOI: 10.1021/jm0490989 View Source
